[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester
Description
[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester (CAS: 2014-58-6) is a pyrrolidine-based carbamate derivative. Its molecular formula is C₁₃H₂₆N₂O₃, with a molecular weight of 258.36 g/mol (exact value may vary depending on isotopic composition) . The compound features a pyrrolidine ring (5-membered nitrogen-containing heterocycle) substituted at the 1-position with a 2-hydroxyethyl group and at the 3-position with a methylcarbamic acid tert-butyl ester moiety. This structure renders it valuable as an intermediate in pharmaceutical synthesis, particularly for modifying pharmacokinetic properties or serving as a protective group in multi-step organic reactions .
Properties
IUPAC Name |
tert-butyl N-[[1-(2-hydroxyethyl)pyrrolidin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)13-8-10-4-5-14(9-10)6-7-15/h10,15H,4-9H2,1-3H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHZPRPREHAIJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate in the presence of a base. The hydroxyethyl group can be introduced through nucleophilic substitution reactions. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. It can serve as a building block for the construction of various heterocyclic compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the activity of certain enzymes.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and surface modification.
Mechanism of Action
The mechanism of action of [1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, while the pyrrolidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and analogous derivatives:
Notes on discrepancies:
- The CAS number 2014-58-6 is ambiguously shared between the target compound (pyrrolidine-based) and the piperidine derivative in .
Key Comparative Analysis :
Functional Group Variations: Hydroxyethyl vs. Aminoethyl: The target compound’s hydroxyethyl group () enhances hydrophilicity and hydrogen-bonding capacity compared to the aminoethyl analogs (). Aminoethyl derivatives exhibit higher basicity due to the primary amine, which may influence solubility in acidic media .
Ring System Differences :
- Pyrrolidine vs. Piperidine : The piperidine derivative () has a 6-membered ring, offering greater conformational flexibility than the 5-membered pyrrolidine. This difference can impact binding affinity in drug-receptor interactions or stability in synthetic pathways .
Synthetic Utility :
- The target compound and its analogs are likely used as intermediates in Suzuki coupling or hydrogenation reactions, as demonstrated in for a structurally related tert-butyl carbamate .
Biological Activity
[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester, also known by its CAS number 1354000-30-8, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is , with a molar mass of approximately 228.34 g/mol. The structure features a pyrrolidine ring, which is known to influence biological activity through various receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 228.34 g/mol |
| CAS Number | 1354000-30-8 |
Research indicates that compounds similar to this compound may act as receptor modulators. Specifically, studies have shown that pyrrolidine derivatives can interact with various neurotransmitter receptors, influencing pathways associated with pain modulation and neuroprotection.
- Receptor Interaction : The compound may interact with the AM2 receptor, as evidenced by structure-activity relationship studies that highlight the importance of spatial orientation and steric bulk in receptor binding affinity .
- Antitumor Activity : In vitro studies have demonstrated that related compounds exhibit significant antitumor effects against aggressive cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer). For instance, a derivative reduced cell viability by 55% at a concentration of 10 μM over three days .
Antitumor Effects
In a notable study involving the compound's analogs, researchers conducted both in vitro and in vivo experiments to assess antitumor efficacy. The results showed promising outcomes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
